Unii-nch0QD81ZR

Descripción

UNII-NCH0QD81ZR is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts. For instance, according to Chemical Papers guidelines, newly synthesized compounds require comprehensive structural validation via methods such as NMR spectroscopy (including fully assigned $^{1}\text{H}$ and $^{13}\text{C}$ spectra), high-resolution mass spectrometry (HRMS), and elemental analysis . Additionally, purity verification and stereochemical assignments (if applicable) must be documented using techniques like X-ray crystallography or polarimetry .

Propiedades

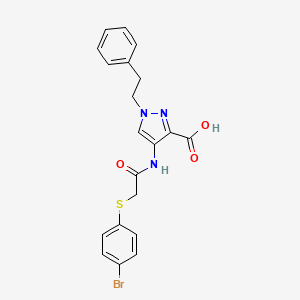

IUPAC Name |

4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLJEHIUGYTTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021497-97-1 | |

| Record name | KR-33493 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021497971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KR-33493 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCH0QD81ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de KR-33493 implica varios pasos, comenzando con la preparación de la estructura central. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto se logra mediante la reacción de derivados de hidrazina apropiados con compuestos 1,3-dicarbonílicos.

Introducción del grupo bromofeniltio: Este paso implica la reacción de sustitución nucleofílica donde se introduce un grupo bromofeniltio en el anillo de pirazol.

Acetilación y amida: Los pasos finales implican reacciones de acetilación y amida para introducir los grupos acetamido y ácido carboxílico, respectivamente.

Métodos de Producción Industrial

La producción industrial de KR-33493 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para mantener la integridad del compuesto y minimizar los subproductos. .

Análisis De Reacciones Químicas

Tipos de Reacciones

KR-33493 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos dependiendo de la sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de KR-33493 con grupos funcionales modificados, que se pueden utilizar para estudios y aplicaciones posteriores. .

Aplicaciones Científicas De Investigación

KR-33493 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar los mecanismos de la muerte celular mediada por Fas y la apoptosis.

Biología: Se emplea en biología celular y molecular para investigar el papel de FAF1 en las vías de señalización celular.

Medicina: Posibles aplicaciones terapéuticas en enfermedades donde la apoptosis juega un papel clave, como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las vías apoptóticas.

Mecanismo De Acción

KR-33493 ejerce sus efectos inhibiendo la actividad del factor 1 asociado a Fas (FAF1). Esta inhibición evita la formación del complejo de señalización inductor de muerte (DISC), bloqueando así las vías de señalización aguas abajo que conducen a la apoptosis. Los objetivos moleculares incluyen el receptor Fas y las proteínas de señalización asociadas, que son cruciales para la iniciación del proceso apoptótico. .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A rigorous comparison of UNII-NCH0QD81ZR with structurally or functionally analogous compounds would involve the following parameters, as mandated by international journal guidelines:

Table 1: Key Comparison Parameters

Research Findings and Challenges

Structural Differentiation: Compounds with similar molecular formulas but distinct stereochemistry (e.g., enantiomers or diastereomers) require advanced NMR techniques (e.g., NOESY, COSY) or X-ray crystallography to resolve ambiguities . For example, a compound with the same empirical formula as this compound but differing in stereochemistry might exhibit divergent biological activity, necessitating rigorous stereochemical validation .

Purity Standards: Journals like Organic Letters mandate that known compounds synthesized via novel methods must include comparative purity data (e.g., GC/MS retention times) against literature values . Discrepancies in melting points (e.g., ±5°C deviations) between this compound and its analogs could indicate impurities or polymorphic forms .

Spectral Reproducibility: Minor variations in NMR chemical shifts (e.g., ±0.01 ppm for $^{1}\text{H}$) between batches of this compound and its analogs may arise from solvent effects or instrumentation differences, requiring explicit documentation .

Case Study: Data Presentation Standards

- Russian Chemical Bulletin requires tabulating deviations from literature data for known compounds (e.g., "m.p. 68°C; cf. Ref. 5: m.p. 97°C") .

- Chemical Research in Chinese Universities emphasizes omitting non-essential structural formulas in abstracts but mandates full spectral data in supporting information .

Methodological Considerations for Comparative Studies

Multi-Technique Validation : Combining HRMS with $^{19}\text{F}$/$^{31}\text{P}$ NMR is critical for compounds containing heteroatoms, as highlighted in Chemical Papers guidelines .

Reproducibility Metrics : Reaction yield variances (>5%) between this compound and analogs must be statistically analyzed and justified (e.g., solvent purity, catalyst aging) .

Ethical Reporting: Journals like Irish Chemical News stress transparency in methodological limitations (e.g., unoptimized reaction conditions) to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.